molecular formula C9H13N B130789 3,5-Dimethylbenzylamine CAS No. 78710-55-1

3,5-Dimethylbenzylamine

Cat. No. B130789
CAS RN: 78710-55-1
M. Wt: 135.21 g/mol
InChI Key: DZBHNPJZCQWUCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Dimethylbenzylamine involves multi-step chemical reactions. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound structurally related to 3,5-Dimethylbenzylamine, was achieved through a series of reactions starting from 3,4-dimethyl aniline. This process included condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid (H2SO4), and finally oxidation in an alkaline hydrogen peroxide solution. The overall yield of this synthesis was reported to be 34.3% .

Molecular Structure Analysis

The molecular structure of compounds in the family of 3,5-Dimethylbenzylamine can be complex and is often characterized using advanced spectroscopic techniques. For example, the structure of the synthesized 2-amino-4,5-dimethylbenzoic acid was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), which are crucial for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Chemical reactions involving 3,5-Dimethylbenzylamine derivatives can lead to the formation of new compounds with interesting properties. The synthesis of 1,3,5-tris(dimethylamino)benzene, a compound related to 3,5-Dimethylbenzylamine, demonstrates this. The compound was synthesized and then subjected to metalation with n-butyl-lithium, resulting in an aryl-lithium compound. This intermediate was further used to obtain derivatives such as the phosphane and silane compounds, showcasing the reactivity and versatility of the dimethylamino functional group in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzylamine derivatives are influenced by their molecular structure. For instance, the X-ray structure of 1,3,5-tris(dimethylamino)benzene revealed planar arene rings with puckering of the amino substituents due to steric interactions. These structural features can affect properties such as solubility, boiling point, and reactivity. The planarity of the arene rings suggests potential for π-π interactions, which could influence the compound's behavior in complex chemical systems .

Scientific Research Applications

Ortho-Functionalization of Substituted Toluene

3,5-Dimethylbenzylamine plays a significant role in the regioselective olefination of substituted N,N-dimethylbenzylamines. This process, governed by the acidity of reaction conditions, leads to the formation of ortho-functionalized N,N-dimethylbenzylamines. These compounds can further transform into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. The pivotal step in this catalytic transformation involves an electrophilic attack on the phenyl ring by a Pd(II) ion facilitated by the N,N-dimethylaminomethyl group. This process demonstrates the utility of 3,5-Dimethylbenzylamine in synthesizing structurally complex molecules with potential applications in various fields of chemistry and material science (Cai et al., 2007).

Mechanistic Insight into Cyclometalation

3,5-Dimethylbenzylamine has been instrumental in understanding the mechanism of cyclometalation by palladium acetate. Contrary to earlier suggestions, research highlights that the rate-limiting step involves the electrophilic attack of palladium on an ortho arene C-H bond to form an agostic complex, rather than a Wheland intermediate. This insight is crucial for the field of organometallic chemistry, where understanding the mechanistic pathways can lead to the development of more efficient catalysts and synthetic methods (Davies et al., 2005).

Role in Epoxy Resin Curing

The compound's effect on the curing process of glycidyl ethers with primary aromatic amines, particularly in the presence of tertiary amines like N,N-dimethylbenzylamine, has been studied. It's shown that N,N-dimethylbenzylamine can interfere with the epoxy-amine reaction through processes like etherification and homopolymerization, affecting the final properties of epoxy resins. This research has implications for materials science, especially in industries where epoxy resins are used as coatings, adhesives, and in composite materials (Fryauf et al., 1993).

High-Selectivity Synthesis via Aminolysis of Prerotaxanes

The compound demonstrates a high degree of selectivity in the synthesis of rotaxanes via aminolysis of prerotaxanes. This process is significant as rotaxanes are mechanical molecules with components that can move relative to each other, and they have applications in the development of molecular machines and motors. The high selectivity and yield of this reaction make it a promising method for the synthesis of complex molecular architectures (Hirose et al., 2007).

Safety And Hazards

3,5-Dimethylbenzylamine is classified as Eye Dam. 1 according to the GHS classification . The hazard statements include H318, and the precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

(3,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBHNPJZCQWUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00999965
Record name 1-(3,5-Dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzylamine

CAS RN

78710-55-1
Record name 3,5-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78710-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzylamine
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Record name 1-(3,5-Dimethylphenyl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Hirose, K Nishihara, N Harada, Y Nakamura… - Organic …, 2007 - ACS Publications
A highly rotaxane-selective synthesis via aminolysis of prerotaxanes, which were composed of a phenolic pseudo-crown ether as a ring component and a bulky stopper unit, was …
Number of citations: 45 pubs.acs.org
X Zhang, AC Potter, DH Solomon - Polymer, 1998 - Elsevier
As part of our study on the curing reactions between novolac resins and hexamethylenetetramine (HMTA), a model benzoxazine, 3-(3,5-dimethyl-2-hydroxybenzyl)-6,8-dimethyl-3,4-…
Number of citations: 56 www.sciencedirect.com
X Zhang, DH Solomon - Polymer, 1998 - Elsevier
The reaction between 3-(,5-dimethyl-2-hydroxybenzyl)-6,8-dimethyl-3,4-dihydro-(2H)-1,3-benzoxazine and either 2,4-xylenol or 2,6-xylenol was studied by 13 C nmr techniques, to …
Number of citations: 51 www.sciencedirect.com
X Zhang, AC Potter, DH Solomon - Polymer, 1998 - Elsevier
As part of our systematic study on the curing reaction of novolac resins with hexamethylenetetramine (HMTA), the reactions between 2,6-xylenol (a model phenol) and HMTA, and the …
Number of citations: 20 www.sciencedirect.com
X Zhang, AC Potter, DH Solomon - Polymer, 1998 - Elsevier
The reactions of 2,4-xylenol and 2,6-xylenol, with bis- and tris(4-hydroxy-3,5-dimethylbenzyl)amines derived from the reaction of 2,6-xylenol with hexamethylenetetramine (HMTA) were …
Number of citations: 25 www.sciencedirect.com
AL Gryshuk, A Graham, SK Pandey… - Photochemistry and …, 2002 - Wiley Online Library
A first report on the synthesis and comparative in vitro–in vivo photosensitizing efficacy of various fluorinated and the corresponding nonfluorinated, purpurinimide‐based …
Number of citations: 30 onlinelibrary.wiley.com
X Zhang, DH Solomon - Polymer, 1998 - Elsevier
Studies on the reaction pathways involved in the curing of novolac resins with hexamethylenetetramine (HMTA) have been further extended by a 13 C nmr examination of the …
Number of citations: 27 www.sciencedirect.com
M Horn, J Ihringer, PT Glink… - Chemistry–A European …, 2003 - Wiley Online Library
A template‐directed dynamic clipping procedure has generated a library of nine [2]rotaxanes that have been formed from three dialkylammonium salts—acting as the dumbbell‐shaped …
R Maeda, K Ooyama, R Anno, M Shiosaki… - Organic …, 2010 - ACS Publications
(β-Trifluoromethyl)vinyl sulfonium salt as a novel three-carbon fluorinated building block was conveniently prepared from easily available (β-trifluoromethyl)vinyl sulfide and diphenyl …
Number of citations: 73 pubs.acs.org
Y Qin, L Ni, J Shi, Z Zhu, S Shi, A Lam… - ACS Chemical …, 2018 - ACS Publications
A series of fentanyl analogues modified at the phenyl group of the phenethyl with alkyl and/or hydroxyl and alkoxy, and the phenyl group in the anilido moiety replaced with benzyl or …
Number of citations: 6 pubs.acs.org

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